6-methoxy-1,3-benzothiazol-2-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1,3-benzothiazol-2-amine is a compound with the molecular formula C8H8N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . One common method includes dissolving the compound in ethanol and treating it with a mixture of hydrazine hydrate hydrochloride solution, followed by refluxing for several hours . The reaction mixture is then cooled, poured into ice-cold water, and the solid product is filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for 6-methoxy-1,3-benzothiazol-2-amine often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
6-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-methoxy-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is mediated through the inhibition of prostaglandin biosynthesis by blocking the action of phospholipase A2 . The compound’s antimicrobial and antitumor activities are thought to involve interactions with cellular enzymes and DNA .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 6-Methoxy-2-aminobenzothiazole
- 6-Methoxy-2-benzothiazolamine
- 6-Methoxy-benzothiazol-2-ylamine
Uniqueness
6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63589-17-3 |
---|---|
Molecular Formula |
C8H10N2O5S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-methoxy-1,3-benzothiazol-2-amine;sulfuric acid |
InChI |
InChI=1S/C8H8N2OS.H2O4S/c1-11-5-2-3-6-7(4-5)12-8(9)10-6;1-5(2,3)4/h2-4H,1H3,(H2,9,10);(H2,1,2,3,4) |
InChI Key |
YSSBVGMCGVCLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N.OS(=O)(=O)O |
Related CAS |
1747-60-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.